molecular formula C16H11F3N2OS B2401176 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline CAS No. 477845-79-7

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline

Cat. No.: B2401176
CAS No.: 477845-79-7
M. Wt: 336.33
InChI Key: IKSCEBKMOPIISW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline ( 477845-79-7) is a high-purity quinazoline derivative offered for advanced pharmaceutical and medicinal chemistry research. With a molecular formula of C16H11F3N2OS and a molecular weight of 336.33, this compound is a structurally optimized scaffold for developing novel therapeutic agents . Quinazoline-based compounds are extensively investigated in drug discovery due to their diverse biological activities . This compound serves as a key synthetic intermediate for designing and synthesizing novel antibacterial agents, addressing the urgent need for new antibiotics . Furthermore, its structural features make it a promising precursor for developing anticancer agents, particularly as potential topoisomerase inhibitors, a mechanism of action shared by several established quinazoline-derived alkaloids and clinical drugs . Researchers are also exploring its utility in creating hybrid molecules by combining the quinazoline core with other pharmacophores to develop more potent and targeted bioactive compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore new synthetic pathways and evaluate its efficacy against various biological targets.

Properties

IUPAC Name

2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c1-23-15-20-13-8-3-2-7-12(13)14(21-15)22-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSCEBKMOPIISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline typically involves multiple steps, starting from readily available precursors. One common route involves the nucleophilic substitution of a quinazoline derivative with a trifluoromethylphenol derivative under basic conditions. The methylsulfanyl group can be introduced via a thiolation reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The trifluoromethylphenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds within the quinazoline family, including 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline, exhibit significant anticancer properties. Specifically, studies have shown that quinazoline derivatives can inhibit the Ras-Sos interaction, a crucial pathway in cancer cell proliferation. This inhibition is particularly relevant for cancers with mutations in Ras proteins, which are implicated in approximately 20-30% of human tumors, including lung, colorectal, and pancreatic cancers .

2. Inhibition of Epidermal Growth Factor Receptor (EGFR)
While many quinazoline derivatives target the EGFR pathway, this compound has been noted for its selective inhibition of the Ras-Sos interaction without significantly affecting EGFR. This selectivity may reduce skin toxicity commonly associated with EGFR inhibitors, making it a promising candidate for further development as an anticancer agent .

3. Antimicrobial Properties
Preliminary studies have suggested that quinazoline derivatives may possess antimicrobial activity. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of trifluoromethyl groups is theorized to enhance this activity by influencing the electronic properties of the molecule.

Chemical Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the quinazoline core followed by substitution reactions to introduce the methylsulfanyl and trifluoromethyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Case Study 1: Anticancer Efficacy

A study published in Open Journal of Medicinal Chemistry explored various quinazoline derivatives for their anticancer activity against HepG2 and MCF-7 cell lines. Compounds similar to this compound exhibited IC50 values indicating potent activity against these cancer cell lines, suggesting their potential as effective therapeutic agents .

Case Study 2: Selectivity in Targeting Cancer Pathways

In a patent document detailing the use of substituted quinazolines for cancer treatment, it was highlighted that this compound could selectively inhibit cancer pathways without significant side effects associated with traditional therapies targeting EGFR . This selectivity is crucial for developing safer cancer treatments.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The quinazoline core can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Quinazoline Derivatives

The quinazoline core is highly versatile, with modifications at positions 2 and 4 significantly altering physicochemical and biological properties. Key analogs include:

Table 1: Comparison of Quinazoline Derivatives
Compound Name Substituents (Position 2/4) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound SCH₃ / -O-C₆H₄-CF₃ C₁₆H₁₂F₃N₂OS 346.34 High lipophilicity, bulky R group
2-(Methylsulfanyl)-4-morpholinoquinazoline SCH₃ / morpholine C₁₃H₁₅N₃OS 261.34 Polar, nitrogen-rich substituent
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one -S-CH₂-CO-C₆H₃(Cl)CH₃ / phenyl C₂₃H₁₇ClN₂O₂S 420.91 Extended conjugation, keto group
Key Observations:
  • Lipophilicity: The target compound’s trifluoromethylphenoxy group increases logP compared to the morpholine analog, suggesting enhanced membrane permeability .
  • Steric Effects: The bulky 3-(trifluoromethyl)phenoxy group may hinder binding in enzyme pockets compared to smaller substituents like morpholine.

Biological Activity

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline is a quinazoline derivative that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This compound, characterized by its unique methylsulfanyl and trifluoromethylphenoxy substitutions, has been the subject of various studies aimed at elucidating its mechanisms of action and potential therapeutic applications.

  • IUPAC Name : 2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]quinazoline
  • Molecular Formula : C16H11F3N2OS
  • CAS Number : 477845-79-7
  • Molecular Weight : 336.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Trifluoromethyl Group : This group is known for enhancing lipophilicity and metabolic stability, which may contribute to the compound's bioactivity.
  • Biochemical Pathways : The compound may affect pathways involving redox reactions and trifluoromethylation, influencing cellular responses and potentially leading to apoptosis in cancer cells .

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : Studies have evaluated its effects on PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines.
  • Cytotoxicity Results : The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values reported around 10 μM for PC3 cells and varying levels for other cell lines .
Cell LineIC50 (μM)
PC310
MCF-710
HT-2912

Case Studies

  • Cytotoxicity Evaluation :
    A study synthesized several quinazoline derivatives, including the target compound, and assessed their antiproliferative activity against multiple cancer cell lines. The findings indicated that compounds with specific substitutions could enhance cytotoxicity significantly compared to others lacking these modifications .
  • Kinase Inhibition :
    Another investigation focused on the selectivity of quinazoline derivatives against a panel of kinases. The results suggested that certain structural features could increase potency against specific kinases involved in cancer progression, further supporting the potential of this compound as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions starting with a quinazoline core. A common approach includes:

  • Step 1: Condensation of substituted anilines with carbonyl derivatives to form the quinazoline ring.
  • Step 2: Functionalization via nucleophilic substitution to introduce the methylsulfanyl and trifluoromethylphenoxy groups.
  • Critical parameters:
    • Solvent selection (e.g., ethanol or DMF for solubility of intermediates).
    • Temperature control during cyclization (reflux at 80–100°C).
    • Catalyst use (e.g., K₂CO₃ for deprotonation in substitution reactions).
      Yields are optimized by purifying intermediates via column chromatography and verifying purity with HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

  • Single-crystal X-ray diffraction provides definitive bond lengths and angles, as demonstrated for structurally related quinazoline derivatives (e.g., C–C bond precision ≤0.004 Å) .
  • NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., methylsulfanyl at δ ~2.5 ppm) and confirms substituent positions.
  • IR spectroscopy : Identifies functional groups (e.g., C–F stretches at 1100–1250 cm⁻¹ for trifluoromethyl).
  • High-resolution mass spectrometry (HRMS) validates molecular formula .

Q. What initial biological screening assays are appropriate to evaluate its potential therapeutic applications?

  • Antimicrobial assays : Broth microdilution to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases, given quinazoline’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How do structural modifications at the quinazoline core influence bioactivity and selectivity?

  • Substituent effects :
    • Methylsulfanyl : Enhances lipophilicity and membrane permeability.
    • Trifluoromethylphenoxy : Introduces electron-withdrawing effects, stabilizing π-π interactions in enzyme binding.
  • Case study : Replacing methylsulfanyl with benzylsulfanyl in analogs reduces antibacterial activity by 50%, highlighting the importance of small alkyl groups for target engagement .
  • SAR tables comparing IC₅₀ values of derivatives guide prioritization for lead optimization .

Q. What strategies resolve contradictions in biological activity data between similar quinazoline derivatives?

  • Metabolic stability testing : Incubate compounds with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of methylsulfanyl).
  • Solubility adjustments : Modify counterions (e.g., hydrochloride salts) or formulate with cyclodextrins to improve bioavailability in conflicting assays .
  • Target profiling : Use proteome-wide affinity chromatography to identify off-target interactions that may explain divergent results .

Q. What in silico methods predict binding interactions with target enzymes, and how are they validated experimentally?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR), prioritizing poses with hydrogen bonds to quinazoline’s N1 and hydrophobic contacts with trifluoromethyl .
  • MD simulations : GROMACS runs (100 ns) assess binding stability (RMSD ≤2.0 Å).
  • Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays. A Pearson coefficient >0.7 confirms predictive reliability .

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